molecular formula C10H11N3O3 B13650449 Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13650449
M. Wt: 221.21 g/mol
InChI Key: VYISTMRKQPSAPC-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with methyl 8-methoxy-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-6-7(10(14)16-3)13-5-4-11-9(15-2)8(13)12-6/h4-5H,1-3H3

InChI Key

VYISTMRKQPSAPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CN=C(C2=N1)OC)C(=O)OC

Origin of Product

United States

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